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Compound of Interest

Compound Name: Trimedoxime bromide

Cat. No.: B1497801

An In-depth Technical Guide to Trimedoxime Bromide: Synthesis, Chemical Properties, and
Mechanism of Action

Introduction

Trimedoxime bromide, also known as TMB-4 or dipyroxime, is a bisquaternary pyridinium
oxime that serves as a crucial cholinesterase reactivator.[1][2][3] It is primarily utilized as an
antidote in the treatment of poisoning by organophosphorus (OP) compounds, such as nerve
agents and pesticides.[1][2][3][4] OP compounds exert their toxicity by covalently binding to
and inhibiting acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis
of the neurotransmitter acetylcholine. The accumulation of acetylcholine leads to a cholinergic
crisis, characterized by a range of life-threatening neuromuscular and autonomic symptoms.
Trimedoxime bromide counteracts this by reactivating the inhibited AChE, thereby restoring
normal synaptic function.[5][6] This technical guide provides a comprehensive overview of the
synthesis, chemical properties, and mechanism of action of trimedoxime bromide, intended
for researchers, scientists, and professionals in drug development.

Chemical Properties and Data

Trimedoxime bromide is chemically identified as 1,1'-[propane-1,3-diyl]bis(4-formylpyridinium)
dibromide dioxime.[5] It is a bis-pyridinium oxime featuring two pyridinium rings linked by a
three-carbon chain, with an oxime group attached to each ring.[5]

Table 1: Physicochemical and Identification Data for Trimedoxime Bromide
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Property Value Source
(NE)-N-[[1-[3-[4-[(E)-
hydroxyiminomethyl]pyridin-1-

IUPAC Name ium-1-yllpropyl]pyridin-1-ium-4-  [6]
ylmethylidene]hydroxylamine;
dibromide

Synonyms TMB-4, Dipyroxime, C-434 [1][2]

CAS Number 56-97-3 [2][3][6]

Molecular Formula C15H18Br2N4O2 [1112116171

Molar Mass 446.14 g/mol [L][2118]1[7]

Appearance Solid powder [2]

Solubility Soluble in DMSO [2]

Stable in the pH range of 3.0

to 3.8, with maximum stability

- at pH 3.0.[8] The degradation
Stability

rate is accelerated by
increasing concentrations of

bromide ions.[9]

Elemental Analysis

C: 40.38%, H: 4.07%, Br:
35.82%, N: 12.56%, O: 7.17%

[2]

Synthesis of Trimedoxime Bromide

The synthesis of trimedoxime bromide and similar bispyridinium oximes is typically achieved

through the quaternization of pyridine-based precursors.[5] The established method involves

the reaction of a pyridinealdoxime with a suitable dihaloalkane.[5]

Synthetic Pathway

The synthesis of trimedoxime bromide specifically involves a two-step reaction between 4-

pyridinecarboxaldehyde oxime and 1,3-dibromopropane.[5]
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o Formation of the Monoquaternary Intermediate: In the first step, 4-pyridinecarboxaldehyde
oxime reacts with 1,3-dibromopropane to form a monoquaternary salt. This reaction is
carefully controlled to favor the formation of the intermediate over the bisquaternary product.

 Purification of the Intermediate: The monoquaternary intermediate is then separated from
any bisquaternary byproducts. This is often accomplished through selective crystallization,
for instance, by using acetonitrile, a solvent in which the bisquaternary salts are less soluble.

[5]

o Formation of Trimedoxime Bromide: The purified monoquaternary intermediate is
subsequently reacted with a second equivalent of 4-pyridinecarboxaldehyde oxime to yield
the final product, trimedoxime bromide.[5]
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Step 1: Formation of Monoquaternary Intermediate
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Diagram 1: Synthetic workflow for Trimedoxime Bromide.
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Experimental Protocol: Synthesis of Trimedoxime
Bromide

The following protocol is a representative methodology based on the described synthetic
pathway.

Materials:

4-Pyridinecarboxaldehyde oxime

e 1,3-Dibromopropane

e Acetonitrile (anhydrous)

« Ethanol

e Deionized water

» Reaction vessel with reflux condenser and magnetic stirrer
e Heating mantle

o Crystallization dish

« Filtration apparatus (Buichner funnel)

Vacuum oven

Procedure:
o Step 1: Synthesis of the Monoquaternary Intermediate

o In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve
1.0 equivalent of 4-pyridinecarboxaldehyde oxime in a minimal amount of a suitable
solvent (e.g., ethanol).

o Add 1.1 equivalents of 1,3-dibromopropane to the solution.
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o Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, monitoring
the reaction progress by Thin Layer Chromatography (TLC).

o After the reaction is complete, cool the mixture to room temperature.

o Remove the solvent under reduced pressure to obtain a crude mixture of the
monogquaternary salt and unreacted starting materials.

o Step 2: Purification of the Intermediate

o Add a sufficient volume of hot acetonitrile to the crude product from Step 1. The
monogquaternary salt should dissolve, while the bisquaternary byproduct is significantly
less soluble.

o Stir the suspension vigorously and then filter it while hot to remove the insoluble
bisquaternary salt.

o Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce
crystallization of the monoquaternary intermediate.

o Collect the crystals by vacuum filtration, wash with a small amount of cold acetonitrile, and
dry under vacuum.

o Step 3: Synthesis of Trimedoxime Bromide

[e]

Dissolve the purified monoquaternary intermediate (1.0 equivalent) in a suitable solvent
such as ethanol in a clean reaction vessel.

o Add 1.0 equivalent of 4-pyridinecarboxaldehyde oxime to the solution.

o Heat the mixture to reflux and maintain for 6-8 hours, again monitoring by TLC.

o Upon completion, cool the reaction mixture to room temperature. The product,
trimedoxime bromide, should precipitate out of the solution.

o Collect the solid product by vacuum filtration.
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o Recrystallize the crude trimedoxime bromide from an ethanol/water mixture to achieve
high purity.

o Dry the final product in a vacuum oven at 50°C.

o Step 4: Characterization

o Confirm the identity and purity of the synthesized trimedoxime bromide using analytical
methods such as *H NMR, IR spectroscopy, and High-Performance Liquid
Chromatography (HPLC).[5]

Mechanism of Action: Acetylcholinesterase
Reactivation

The therapeutic effect of trimedoxime bromide is derived from its ability to reactivate AChE
that has been inhibited by OP compounds.[5] This process involves a series of intricate
molecular interactions within the enzyme's active site.

Molecular Interactions and Reactivation Pathway

e Binding: The trimedoxime bromide molecule binds to the OP-inhibited AChE. Its
bisquaternary structure is crucial for this binding. One of the pyridinium rings interacts with
the peripheral anionic site (PAS) of the enzyme, while the other aromatic nucleus positions
itself within the active site gorge, interacting with key amino acid residues like TYR337 and
TYR341.[4][5][10]

» Nucleophilic Attack: The oxime group of trimedoxime, positioned correctly due to the binding
of the pyridinium rings, performs a nucleophilic attack on the phosphorus atom of the
organophosphate moiety that is covalently bound to the serine residue of the AChE active
site.[5]

o Cleavage and Regeneration: This attack leads to the formation of a phosphonylated oxime,
cleaving the bond between the organophosphate and the serine residue of the enzyme.

o Enzyme Reactivation: The departure of the phosphonylated oxime regenerates the free,
active acetylcholinesterase, which can then resume its physiological function of hydrolyzing
acetylcholine.[5]
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The length and flexibility of the linker chain connecting the two pyridinium rings are critical
determinants of reactivation potency.[5] For reactivation of AChE inhibited by the nerve agent
tabun, a linker length of three to four carbons has been identified as optimal.[5]

AChE Reactivation by Trimedoxime Bromide

Nucleophilic Attack
by Oxime Group

Phosphonylated Oxime
(Byproduct)

Trimedoxime
Bromide

Binding to Cleavage of
Active Site & PAS OP-Serine Bond

Active AChE
[GELELEEER)]

OP-Inhibited AChE
(Inactive)

Click to download full resolution via product page

Diagram 2: Signaling pathway of AChE reactivation.

Analytical and Quality Control Methods

To ensure the purity, stability, and identity of trimedoxime bromide, several analytical methods

are recommended.

Table 2: Recommended Analytical Methods for Trimedoxime Bromide
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Method Purpose Typical Conditions

Column: C18Detection: UV at
High-Performance Liquid Purity assessment and stability 254 nmMobile Phase:
Chromatography (HPLC) studies Acetonitrile/water (e.g., 70:30)

with 0.1% trifluoroacetic acid[5]

o o o Standard titration procedure
Argentometric Titration Quantification of bromide ions ) ) ) )
using a silver nitrate solution.

] ] ) Comparison of spectra with a
Identity confirmation and ]
1H NMR and IR Spectroscopy o reference standard to confirm
structural elucidation ]
the chemical structure.[5]

Experimental Protocol: HPLC Analysis of Trimedoxime
Bromide

Objective: To determine the purity of a trimedoxime bromide sample.
Materials and Equipment:

e HPLC system with a UV detector

e C18 analytical column (e.g., 4.6 x 250 mm, 5 um)

o Trimedoxime bromide reference standard

o Acetonitrile (HPLC grade)

 Trifluoroacetic acid (TFA)

e Deionized water (18.2 MQ-cm)

o Volumetric flasks, pipettes, and autosampler vials

Procedure:

e Preparation of Mobile Phase:
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o Prepare the mobile phase by mixing acetonitrile and water in a 70:30 (v/v) ratio.
o Add TFA to a final concentration of 0.1%.

o Degas the mobile phase using sonication or vacuum filtration.

e Preparation of Standard Solution:

o Accurately weigh a known amount of trimedoxime bromide reference standard and
dissolve it in the mobile phase to prepare a stock solution of 1 mg/mL.

o Perform serial dilutions to prepare working standards at concentrations ranging from 0.01
to 0.2 mg/mL.

o Preparation of Sample Solution:

o Accurately weigh the synthesized trimedoxime bromide sample and dissolve it in the
mobile phase to a final concentration of approximately 0.1 mg/mL.

e HPLC Analysis:

o Set up the HPLC system with the following parameters (or as optimized):

Flow Rate: 1.0 mL/min

Injection Volume: 10 pL

Column Temperature: 25°C

Detection Wavelength: 254 nm
o Inject the standard solutions to generate a calibration curve.
o Inject the sample solution in triplicate.

o Data Analysis:

o ldentify the peak corresponding to trimedoxime bromide based on the retention time of
the standard.
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o Calculate the area of the main peak and any impurity peaks in the sample chromatogram.

o Determine the purity of the sample using the area percent method:

» Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
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Diagram 3: Experimental workflow for HPLC analysis.
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Conclusion

Trimedoxime bromide is a vital antidote for organophosphate poisoning, with a well-
established synthesis and a clear mechanism of action centered on the reactivation of
acetylcholinesterase. For researchers and developers, a thorough understanding of its
chemical properties, synthetic pathways, and appropriate analytical methods is essential for
ensuring its quality, efficacy, and stability. The protocols and data presented in this guide offer a
foundational resource for the synthesis, characterization, and study of this important
pharmaceutical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1497801#trimedoxime-bromide-synthesis-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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